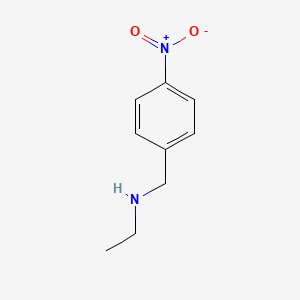

N-(4-nitrobenzyl)ethanamine

Übersicht

Beschreibung

N-(4-nitrobenzyl)ethanamine: is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Nitration of Benzylamine: One common method involves the nitration of benzylamine. Benzylamine is reacted with nitric acid in the presence of sulfuric acid to introduce the nitro group at the para position, forming N-(4-nitrobenzyl)amine.

Reductive Amination: Another method involves the reductive amination of 4-nitrobenzaldehyde with ethanamine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production methods for N-(4-nitrobenzyl)ethanamine often involve large-scale nitration and reductive amination processes, optimized for high yield and purity. These methods may use continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: The nitro group in N-(4-nitrobenzyl)ethanamine can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst, sulfuric acid for sulfonation.

Major Products:

Reduction: N-(4-aminobenzyl)ethanamine.

Substitution: Halogenated or sulfonated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Synthesis: N-(4-nitrobenzyl)ethanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: It is used in biochemical studies to investigate the effects of nitrobenzyl derivatives on biological systems.

Medicine:

Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

Material Science: this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(4-nitrobenzyl)ethanamine involves its interaction with molecular targets through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The amine group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

N-benzyl-ethanamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

N-(4-aminobenzyl)ethanamine: The reduced form of N-(4-nitrobenzyl)ethanamine, with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both a nitro group and an ethanamine group, which confer distinct chemical reactivity and potential applications. The nitro group allows for further chemical modifications, while the ethanamine group provides a site for interactions with biological molecules.

Biologische Aktivität

N-(4-Nitrobenzyl)ethanamine is a compound of significant interest in medicinal chemistry and biochemical research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H12N2O2

- Molecular Weight : 180.20 g/mol

- CAS Number : 1158452-11-9

The compound features a nitro group attached to a benzyl moiety, linked to an ethanamine chain. This configuration allows for diverse chemical reactivity, particularly in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Nitro Group Reduction : The nitro group can be reduced to an amino group, which may enhance its reactivity and ability to form hydrogen bonds with biological molecules, such as proteins and enzymes.

- Substrate for Enzymes : The compound acts as a substrate in biochemical assays, influencing enzyme kinetics and potentially modulating metabolic pathways.

- Chemical Modifications : The presence of the nitro group allows for further chemical modifications, making it a versatile building block in drug development.

Antidepressant Potential

Research indicates that compounds similar to this compound exhibit antidepressant effects, particularly those influencing serotonin receptors. Indole derivatives, which share structural similarities with this compound, have been shown to affect serotonin signaling pathways, suggesting potential therapeutic applications in mood disorders.

Enzyme Interaction Studies

This compound has been utilized in studies evaluating its effects on specific enzymes:

- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism. Inhibition studies have indicated that compounds like this compound could modulate DPP-IV activity, thereby influencing insulin secretion and glucose homeostasis .

| Enzyme | Function | Effect of this compound |

|---|---|---|

| DPP-IV | Regulates insulin secretion | Potential inhibition leading to increased GLP-1 availability |

| Tyrosine Phosphatase 1B (TP1B) | Modulates insulin signaling | Possible modulation affecting insulin receptor phosphorylation |

Case Studies

-

Antidepressant Activity Assessment :

A study evaluated the antidepressant properties of various indole derivatives, including those related to this compound. Results indicated significant modulation of serotonin receptor activity, suggesting potential for further development as antidepressants. -

Enzyme Kinetics Investigation :

In a biochemical assay focusing on DPP-IV inhibition, this compound demonstrated promising results, enhancing GLP-1 levels in vitro. This finding supports its potential role in diabetes management through modulation of insulin signaling pathways .

Eigenschaften

IUPAC Name |

N-[(4-nitrophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-10-7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBKFFVPLITHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.